molecular formula C7H14N2 B13333799 3-[(Azetidin-1-yl)methyl]azetidine

3-[(Azetidin-1-yl)methyl]azetidine

Cat. No.: B13333799
M. Wt: 126.20 g/mol
InChI Key: OIZXVJDPJUESDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Azetidin-1-yl)methyl]azetidine is a heterocyclic organic compound featuring two azetidine rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines .

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]azetidine involves its interaction with biological targets through its azetidine rings. The ring strain and nitrogen atoms facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-1-yl)methyl]azetidine is unique due to its dual azetidine rings, which confer distinct reactivity and stability properties compared to other nitrogen-containing heterocycles.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)azetidine

InChI

InChI=1S/C7H14N2/c1-2-9(3-1)6-7-4-8-5-7/h7-8H,1-6H2

InChI Key

OIZXVJDPJUESDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.